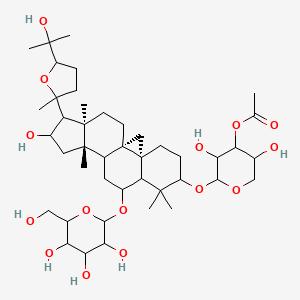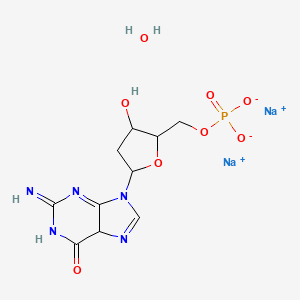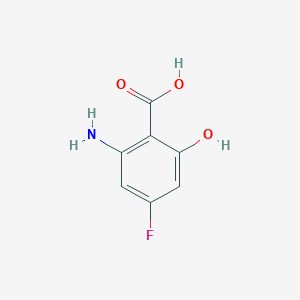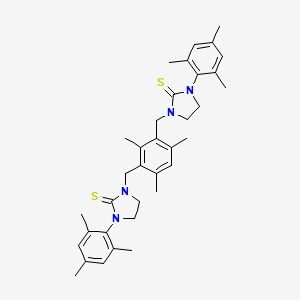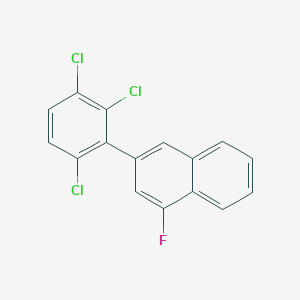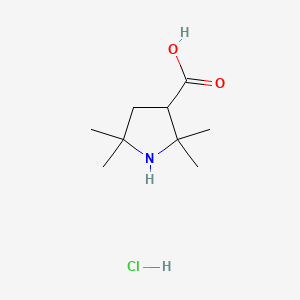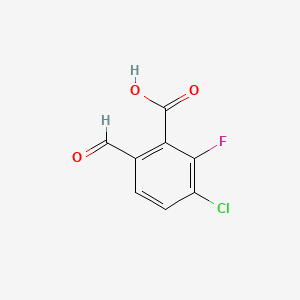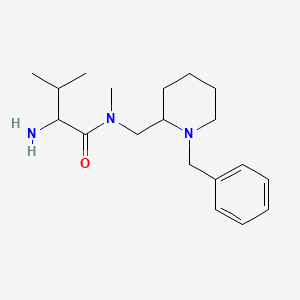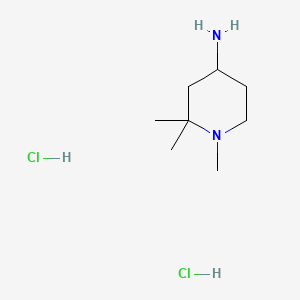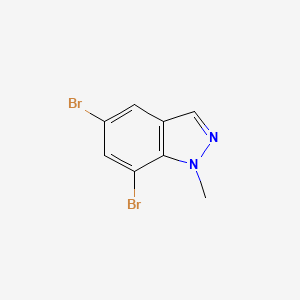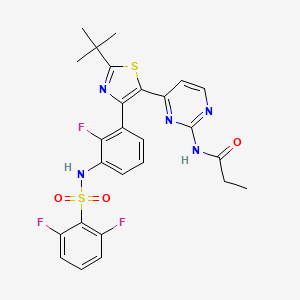![molecular formula C13H11BF2O2 B14780860 (2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14780860.png)
(2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further substituted with two fluorine atoms and a methyl group. The unique structural features of this compound make it a valuable building block in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
On an industrial scale, the production of (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phenols or quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Applications De Recherche Scientifique
(2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mécanisme D'action
The mechanism by which (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The pathways involved include the formation of boronate esters and the modulation of enzyme activity through covalent modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxyphenylboronic acid
Uniqueness
Compared to these similar compounds, (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it particularly useful in certain synthetic applications where other boronic acids may not be as effective .
Propriétés
Formule moléculaire |
C13H11BF2O2 |
|---|---|
Poids moléculaire |
248.03 g/mol |
Nom IUPAC |
[2,6-difluoro-3-(4-methylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H11BF2O2/c1-8-2-4-9(5-3-8)10-6-7-11(15)12(13(10)16)14(17)18/h2-7,17-18H,1H3 |
Clé InChI |
GFMFLOPUNMVTLH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1F)C2=CC=C(C=C2)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


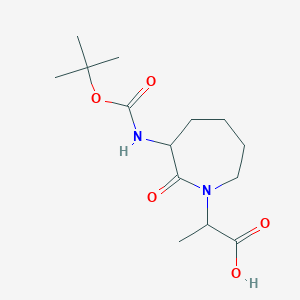
![tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)](/img/structure/B14780781.png)
